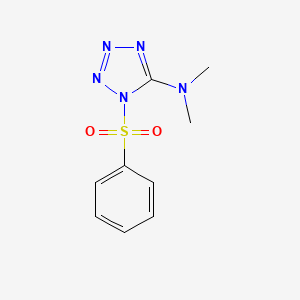

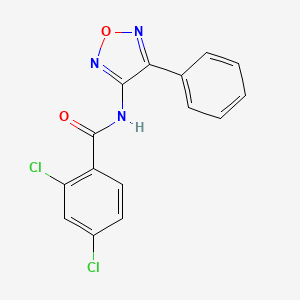

![molecular formula C16H16Cl2O3S B2583155 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 339276-90-3](/img/structure/B2583155.png)

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol

カタログ番号 B2583155

CAS番号:

339276-90-3

分子量: 359.26

InChIキー: RACFFLBKGUTWLS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Antiviral Activity

- Synthesis and Antiviral Applications : A study by Chen et al. (2010) involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, which is structurally related to 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol. The process included several steps like esterification, hydrazination, and cyclization. This research highlights the potential antiviral applications of such compounds, with specific derivatives showing anti-tobacco mosaic virus activity (Chen et al., 2010).

Mechanisms of Alkaline Fusion

- Alkaline Fusion Mechanisms : Research by Furukawa and Ōae (1968) explored the alkaline fusion of compounds similar to this compound. The study provided insights into the reaction mechanisms, indicating the potential chemical pathways and transformations such compounds may undergo (Furukawa & Ōae, 1968).

Molecular Structure Analysis

- Molecular Structure Analysis : Krishnaiah et al. (1995) conducted a study on a molecule structurally related to this compound, analyzing its molecular structure. The research revealed how different segments of the molecule, including the sulfonyl plane, are oriented relative to each other, which could be crucial for understanding the properties and applications of such compounds (Krishnaiah et al., 1995).

Reactions and Derivatives

- Reactions and Derivative Formation : King and Hillhouse (1983) studied the reactions of hydroxyalkanesulfonyl chlorides, closely related to the compound . Their research provides insights into the potential reactions and derivative formations that such compounds might undergo, enhancing the understanding of their chemical behavior and potential applications (King & Hillhouse, 1983).

GABA B Receptor Antagonists

- GABA B Receptor Antagonist Synthesis : Abbenante et al. (1997) synthesized derivatives including 3-amino-3-(4-chlorophenyl)propanoic acid and 2-amino-2-(4-chlorophenyl)ethylphosphonic acid, structurally related to the compound of interest. These derivatives were identified as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in the development of receptor antagonists (Abbenante et al., 1997).

Thromboxane Receptor Antagonism

- Thromboxane Receptor Antagonism Studies : Bhagwat et al. (1993) synthesized enantiomers of compounds structurally similar to this compound and tested their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. This research is significant in understanding the biomedical applications of such compounds, particularly in the context of thromboxane receptor antagonism (Bhagwat et al., 1993).

特性

IUPAC Name |

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methylsulfonyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O3S/c1-16(19,13-6-8-14(17)9-7-13)11-22(20,21)10-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFFLBKGUTWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

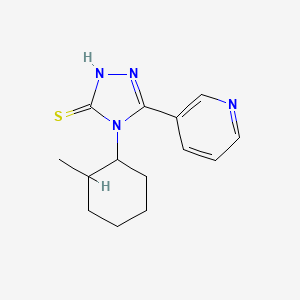

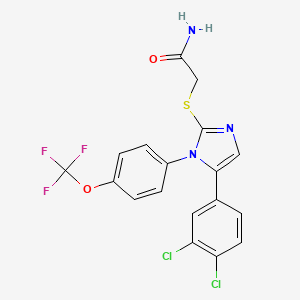

![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

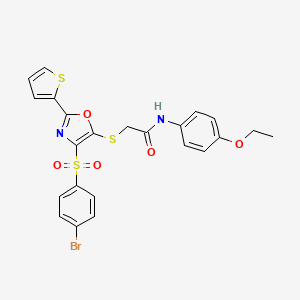

![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)

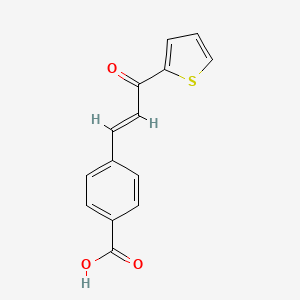

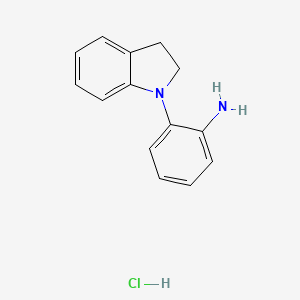

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)